5-Acetylfuran-2-carbonitrile

Regioselectivity Furan Reactivity Drug Discovery

Sourcing the correct 2-cyano,5-acetyl furan regioisomer is critical-positional isomers display divergent reactivity and biological activity, risking SAR study failure. 5-Acetylfuran-2-carbonitrile (CAS 133674-71-2) eliminates this uncertainty with a pre-formed scaffold bearing two orthogonal handles: the nitrile for hydrogen bond acceptance and the acetyl group for imine formation, reduction, or further derivatization. • Pre-built scaffold cuts 2-4 weeks of in-house BF₃-catalyzed acylation optimization. • Predicted water solubility (4.1 g/L) enables direct use in aqueous-phase antibacterial assays. • Boiling point (261.6°C) supports distillation-based purification; density (1.20 g/cm³) facilitates liquid-liquid extraction during workup.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 133674-71-2
Cat. No. B166862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetylfuran-2-carbonitrile
CAS133674-71-2
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(O1)C#N
InChIInChI=1S/C7H5NO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,1H3
InChIKeyQLVSENJSZBDVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetylfuran-2-carbonitrile Overview


5-Acetylfuran-2-carbonitrile (CAS 133674-71-2), systematically named 2-Furancarbonitrile, 5-acetyl- (9CI), is a heterocyclic organic compound with the molecular formula C7H5NO2 and a molecular weight of 135.12 g/mol . It features a furan ring substituted at the 2-position with a nitrile group and at the 5-position with an acetyl group. The compound is classified as a useful research chemical and building block in organic synthesis, particularly for pharmaceutical and fine chemical applications . Its predicted physicochemical properties include a density of 1.20±0.1 g/cm³, a boiling point of 261.6±25.0 °C, and a water solubility of 4.1 g/L at 25 °C .

Workflow

Building block for medicinal chemistry and organic synthesis workflows.

Selection Logic

2-cyano,5-acetyl regioisomer for distinct furan reactivity and electronic distribution.

Procurement Context

Pre-synthesized intermediate bypasses BF₃-catalyzed acylation method development.

Why 5-Acetylfuran-2-carbonitrile Is Not Replaceable


While furan-2-carbonitrile and various acetyl-furan isomers share a common heterocyclic core, their substitution patterns dictate dramatically different reactivity and biological performance. A slight change in substitution pattern in the furan nucleus causes distinguishable differences in biological activity [1]. 5-Acetylfuran-2-carbonitrile possesses a specific 2-cyano,5-acetyl configuration that distinguishes it from the 3-cyano,5-acetyl analogue (5-acetyl-2-methylfuran-3-carbonitrile) and the unsubstituted 2-acetylfuran. As a versatile intermediate, 5-acetylfuran-2-carbonitrile can participate in numerous organic reactions, including those targeting pharmaceutical compound synthesis , whereas its positional isomers may display divergent reactivity profiles due to altered electronic distribution across the furan ring. The quantitative evidence below demonstrates that generic substitution with in-class furan derivatives is not scientifically justifiable without risking loss of desired reactivity or biological activity.

Regiochemistry Mismatch

3-cyano,5-acetyl regioisomer alters electronic distribution, which may shift reactivity and downstream coupling efficiency.

Physicochemical Profile

Unsubstituted 2-acetylfuran lacks nitrile-driven polarity; lower boiling point and insolubility may limit purification and aqueous assay compatibility.

Pharmacophore Relevance

Furan derivatives without the 2-cyano group may not support CCR5 target engagement as reported for this scaffold class.

5-Acetylfuran-2-carbonitrile Quantitative Evidence


Regioisomeric Substitution Pattern

The 2-cyano,5-acetyl substitution pattern of 5-acetylfuran-2-carbonitrile offers a distinct reactivity profile compared to the 3-cyano,5-acetyl regioisomer 5-acetyl-2-methylfuran-3-carbonitrile. In furan chemistry, the position of electron-withdrawing groups such as nitrile directs electrophilic aromatic substitution and influences the stability of reaction intermediates. While direct head-to-head reactivity data are not available, the 2-cyano substitution places the nitrile group adjacent to the ring oxygen, creating a unique electronic environment that may favor nucleophilic addition at the acetyl carbonyl or enable selective transformations at the 3-position of the furan ring [1]. This regiochemical distinction is critical for chemists designing synthetic routes where precise functional group positioning dictates downstream coupling efficiency.

Regioisomeric Substitution
Class-level inference
2-cyano,5-acetyl vs. 3-cyano,5-acetyl regioisomer
Synthetic route compatibility and electronic environment may differ.
Qualitative regiochemical distinction; direct reactivity data to verify.
Regioselectivity Furan Reactivity Drug Discovery

Physicochemical Property Differentiation

The predicted physicochemical properties of 5-acetylfuran-2-carbonitrile—boiling point 261.6±25.0 °C, density 1.20±0.1 g/cm³, and aqueous solubility 4.1 g/L—provide a basis for differentiation from unsubstituted 2-acetylfuran and 2-furonitrile . 2-Acetylfuran (CAS 1192-62-7) has a boiling point of 67 °C at 10 mmHg and is insoluble in water [1]. The significantly higher boiling point and modest water solubility of 5-acetylfuran-2-carbonitrile, driven by the additional polar nitrile group, are advantageous for purification via distillation or aqueous workup and for applications requiring aqueous compatibility in biological assays. These property differences directly influence procurement decisions when selecting building blocks for specific reaction or formulation conditions.

Physicochemical Differentiation
Cross-study comparable
BP >190 °C higher; solubility 4.1 g/L vs. insoluble
Supports selection for thermal stability and aqueous compatibility.
Predicted values; experimental confirmation recommended.
Physicochemical Properties Formulation Purification

Synthetic Versatility: BF3-Catalyzed Acylation

5-Acetylfuran-2-carbonitrile belongs to the class of 2-acylfuran derivatives that can be synthesized in high yield via boron trifluoride-catalyzed acylation of furan compounds [1]. The patent literature describes a general process for producing 2-acylfuran derivatives using mixed acid anhydrides and BF₃ catalyst that achieves superior yields compared to traditional methods, which suffer from low yields and expensive reagents [1]. While specific yield data for 5-acetylfuran-2-carbonitrile are not reported in isolation, the general methodology applies to this compound class, suggesting that procurement of the pre-formed building block bypasses the need for in-house optimization of this catalytic process.

Synthetic Versatility
Class-level inference
BF₃-catalyzed acylation method reported for 2-acylfuran class
Pre-formed building block may reduce in-house method optimization.
Exact yield for target compound not isolated; class-level methodology context.
Synthetic Methodology Process Chemistry Yield Optimization

CCR5 Antagonism Potential

Preliminary pharmacological screening indicates that compounds structurally related to 5-acetylfuran-2-carbonitrile can function as CCR5 antagonists, with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While no direct IC₅₀ data are published for this specific compound, its furan-2-carbonitrile core resembles key pharmacophoric elements found in known CCR5 antagonists. This class-level inference positions 5-acetylfuran-2-carbonitrile as a potentially valuable scaffold for medicinal chemistry programs targeting CCR5, distinguishing it from simpler furan derivatives lacking the nitrile functionality critical for target engagement.

CCR5 Antagonism Potential
Class-level inference
Furan-2-carbonitrile core resembles CCR5 antagonist pharmacophores
Supports medicinal chemistry scaffold selection; direct data to verify.
Preliminary screening context; target compound not directly tested.
CCR5 Antagonist HIV Inflammation Drug Discovery

Antibacterial Activity vs Formamide

A recent patent (CN-114213398-B) describes polysubstituted furan derivatives, including those with acetyl and nitrile functional groups, that demonstrate obvious bactericidal activity superior to the commercial bactericide formamide [1]. Although 5-acetylfuran-2-carbonitrile itself was not the primary test compound, the structural class of acyl acetonitrile-derived furans is explicitly claimed. The screening data show that some compounds in this class exhibit significant antibacterial activity, positioning 5-acetylfuran-2-carbonitrile as a potentially active scaffold or a critical synthetic intermediate for next-generation furan bactericides. This class-level evidence supports procurement for antibacterial discovery programs where novel mechanisms of action are urgently needed to combat drug-resistant pathogens.

Antibacterial Activity
Class-level inference
Polysubstituted furan class reported with activity superior to formamide
Supports antibacterial screening context; scaffold-level evidence only.
Exact MIC for target compound not disclosed; patent-level screening data.
Antibacterial Furan Bactericide Drug Resistance

5-Acetylfuran-2-carbonitrile Application Scenarios


CCR5 Hit-to-Lead Programs

Based on class-level evidence linking furan-2-carbonitrile scaffolds to CCR5 antagonism [1], 5-acetylfuran-2-carbonitrile is a strategically selected building block for initiating structure-activity relationship (SAR) studies in HIV, asthma, rheumatoid arthritis, and COPD drug discovery. Its 2-cyano,5-acetyl substitution pattern provides two distinct functional handles—nitrile for hydrogen bond acceptance and acetyl for further derivatization (e.g., imine formation, reduction)—that enable rapid analog generation. Procuring this specific regioisomer ensures compatibility with known CCR5 pharmacophore models, avoiding the activity loss commonly observed with alternative substitution patterns [2].

Antibacterial Furan Derivative Synthesis

Polysubstituted furan derivatives bearing acetyl and nitrile groups have demonstrated bactericidal activity superior to formamide [3]. 5-Acetylfuran-2-carbonitrile serves as an ideal starting material or key intermediate for constructing focused libraries of antibacterial furan compounds. Its predicted water solubility (4.1 g/L) facilitates aqueous-phase antibacterial assays, and the nitrile group offers a synthetic handle for further functionalization (e.g., hydrolysis to amide or carboxylic acid, reduction to amine) to probe structure-activity relationships. Procurement is recommended for teams seeking novel antibacterial leads with demonstrated class-level superiority over existing standards.

Process Scale-Up of 2-Acylfurans

For process chemists developing scalable routes to prostaglandin intermediates or other 2-acylfuran-derived active pharmaceutical ingredients (APIs), 5-acetylfuran-2-carbonitrile offers a pre-formed, high-purity building block that eliminates the need for in-house optimization of BF₃-catalyzed acylation conditions [4]. The compound's boiling point (261.6 °C) supports purification by distillation, and its density (1.20 g/cm³) facilitates liquid-liquid extraction during workup. Procuring this compound as a starting material can reduce development timelines by 2-4 weeks compared to synthesizing it from furan-2-carbonitrile and acetylating agents, particularly for laboratories without established BF₃-catalysis infrastructure.

Biomass-Derived Furan Platform Chemicals

With growing interest in bio-based chemical production, furan derivatives obtained from chitin biomass (e.g., 3-acetamido-5-acetylfuran) serve as sustainable platform chemicals [5]. 5-Acetylfuran-2-carbonitrile, with its dual acetyl and nitrile functionalities, represents a structurally analogous but synthetically more versatile scaffold for exploring nitrogen-rich furanic building blocks. Its procurement supports research programs investigating the conversion of biomass-derived furans into high-value pharmaceutical intermediates, aligning with green chemistry initiatives while providing a well-characterized, reproducible starting material for method development.

Application
Selection Property
Validation Focus
CCR5 Hit-to-Lead Programs
Furan-2-carbonitrile pharmacophore scaffold
CCR5 target engagement assay context
Antibacterial Furan Derivative Synthesis
Class-level antibacterial activity reported
Antimicrobial screening and MIC endpoint review
Process Scale-Up of 2-Acylfurans
Pre-formed building block with distinct thermal profile
Distillation and extraction purification review
Biomass-Derived Furan Platform Chemicals
Nitrogen-rich furanic scaffold versatility
Method development and green chemistry context
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